4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyran ring substituted with an aminopropoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving suitable precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyran ring with 2-chloropropylamine under basic conditions to form the desired aminopropoxy derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminopropoxy group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyran derivatives with varying functional groups.
Scientific Research Applications
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Industry: The compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group may facilitate binding to enzymes or receptors, modulating their activity. The pyran ring structure can influence the compound’s stability and reactivity, affecting its overall biological activity. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one: The free base form of the compound without the hydrochloride salt.
4-(2-hydroxypropoxy)-6-methyl-2H-pyran-2-one: A hydroxylated derivative with similar structural features.
6-methyl-2H-pyran-2-one: The core pyran ring structure without the aminopropoxy group.
Uniqueness
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to the presence of both the aminopropoxy group and the hydrochloride salt form. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds. The specific arrangement of functional groups also allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Biological Activity
4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound belonging to the pyranone class, characterized by its unique chemical structure that includes an amino group and an alkoxy side chain. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular structure of 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one can be represented as follows:
This compound features a six-membered heterocyclic structure which is crucial for its biological activity. The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, influencing their function through modulation of enzymatic activity and receptor interactions.
Antimicrobial Properties
Research indicates that 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the interaction of the amino group with microbial cell components, potentially disrupting cellular processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study highlighted that analogs of 4-amino-2H-pyran-2-one exhibited cytotoxic effects with effective doses (ED50) ranging from 0.059 to 0.090 μM against certain tumor cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one indicates that modifications to the pyranone ring can significantly affect its biological potency. For example, compounds with additional aromatic groups at specific positions on the pyranone ring have shown enhanced cytotoxicity .
The mechanism by which 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one exerts its biological effects involves:
- Binding Affinity : The aminopropoxy group facilitates binding to various enzymes and receptors.
- Modulation of Activity : By forming hydrogen bonds with target molecules, the compound can modulate their activity, influencing metabolic pathways and cellular functions.
Comparative Analysis
To better understand the uniqueness of 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one | Similar pyranone structure | Different alkyl chain length affecting reactivity |
6-Methyl-2H-pyran-2-one | Lacks amino substituent | More basic structure without significant biological activity |
3-Aminopropanol | Simple amino alcohol | Lacks heterocyclic structure |
This table illustrates how 4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one stands out due to its combination of properties from both pyranones and amino alcohols, enhancing its reactivity and potential applications in medicinal chemistry.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Efficacy : A study demonstrated significant inhibition of human cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer), with effective doses indicating strong cytotoxic potential .
- Antimicrobial Activity : Another investigation focused on the compound's efficacy against bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent.
Properties
IUPAC Name |
4-(2-aminopropoxy)-6-methylpyran-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6(10)5-12-8-3-7(2)13-9(11)4-8;/h3-4,6H,5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJPLGHYXLWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.